2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-11(15)13-10-6-9(16-14-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
InChI Key |
PUGNORZKZZYGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 5-phenyl-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Scientific Research Applications
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Structure : Contains a benzisoxazole ring fused to a benzene ring, with a chloromethyl group at position 3 and an acetamide at position 3.
- Molecular Formula : C₁₀H₉ClN₂O₂.
- Key Properties :
- Higher molecular weight (224.65 g/mol vs. 236.67 g/mol for the target) affects solubility and bioavailability.
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Structure : Features a 1,3,4-oxadiazole ring substituted with phenyl and chloroacetamide groups.
- Molecular Formula : C₁₀H₇ClN₄O₂.
- Key Properties: Oxadiazole’s electron-deficient nature enhances hydrogen-bonding interactions in biological targets. Synthesized via condensation of 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride .
- Lower logP (predicted 2.1 vs. 2.5 for the target) suggests reduced membrane permeability.
2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
- Structure : Incorporates a thiadiazole ring with sulfur replacing one oxygen in the oxazole.
- Molecular Formula : C₁₀H₈ClN₃OS.
- Key Properties :
- Comparison: Thiadiazole’s larger atomic radius and polarizability alter binding kinetics compared to oxazole.
2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide
- Structure : Substitutes the phenyl group in the target compound with a methyl group.
- Molecular Formula : C₆H₇ClN₂O₂.
- Key Properties :
- Reduced steric hindrance enhances reactivity in nucleophilic substitutions.
- Lower molecular weight (174.58 g/mol) improves aqueous solubility.
- Comparison :
Comparative Data Table
| Compound Name | Core Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Applications |
|---|---|---|---|---|---|---|
| 2-Chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide | 1,2-Oxazole | C₁₁H₁₀ClN₂O₂ | 236.67 | Phenyl, Chloroacetamide | 2.5 | Pharmaceutical intermediates |
| N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 1,2-Benzisoxazole | C₁₀H₉ClN₂O₂ | 224.65 | Chloromethyl, Acetamide | 1.8 | Precursor for CNS agents |
| 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | 1,3,4-Oxadiazole | C₁₀H₇ClN₄O₂ | 250.64 | Phenyl, Chloroacetamide | 2.1 | Antimicrobial research |
| 2-Chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | 1,2,4-Thiadiazole | C₁₀H₈ClN₃OS | 253.70 | Phenyl, Chloroacetamide | 3.0 | Anticancer agents |
| 2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide | 1,2-Oxazole | C₆H₇ClN₂O₂ | 174.58 | Methyl, Chloroacetamide | 1.5 | Agrochemical intermediates |
Research Findings and Implications
- Electronic Effects : The 1,2-oxazole in the target compound provides moderate electron withdrawal, balancing reactivity and stability. Thiadiazole derivatives (e.g., 2.3) exhibit stronger electron-deficient character, enhancing interactions with electron-rich biological targets .
- Steric Considerations : The phenyl group in the target compound improves binding to hydrophobic pockets in enzymes, whereas methyl-substituted analogs (e.g., 2.4) are more suited for reactions requiring minimal steric hindrance .
- Metabolic Stability : Thiadiazole and benzisoxazole derivatives show prolonged half-lives in vitro due to resistance to oxidative metabolism, whereas oxadiazoles may undergo ring-opening reactions under physiological conditions .
Biological Activity
2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound that belongs to the oxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide can be represented as follows:
This compound features a chlorinated acetamide linked to a phenyl-substituted oxazole ring, which is crucial for its biological interactions.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of oxazole derivatives, including 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide. The following table summarizes the antimicrobial activity against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide | Staphylococcus aureus ATCC 6538 | 15 |
| Escherichia coli ATCC 25922 | 12 | |
| Bacillus subtilis ATCC 6683 | 10 |
The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
2. Antioxidant Activity
The antioxidant activity of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide was evaluated using the DPPH radical scavenging assay. The results are summarized below:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide | 45.6 ± 1.25 |
| Standard Antioxidant (Ascorbic Acid) | 85.4 ± 0.98 |
The compound demonstrated moderate antioxidant activity compared to ascorbic acid, suggesting its potential role in combating oxidative stress .
3. Cytotoxic Activity
Cytotoxicity assays were performed on various cancer cell lines to evaluate the therapeutic potential of 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide. The following table presents the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25.4 |
| HCT116 (Colorectal Cancer) | 30.7 |
| HeLa (Cervical Cancer) | 28.9 |
The compound exhibited promising cytotoxic effects against multiple cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the effectiveness of various oxazole derivatives against clinical isolates of resistant bacterial strains. Among these compounds, 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections .
Case Study 2: Antioxidant Properties
In a comparative study on the antioxidant properties of several oxazole derivatives, it was found that 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide exhibited a significant reduction in oxidative stress markers in vitro when tested on human fibroblast cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-phenyl-1,2-oxazol-3-amine and chloroacetyl chloride. Key protocols include:
- Refluxing in triethylamine for 4 hours (yield: 74%) .
- Alternative methods using dioxane as solvent at 20–25°C with dropwise addition of chloroacetyl chloride, followed by recrystallization .
- Critical Parameters : Solvent polarity (triethylamine vs. dioxane), reaction temperature, and stoichiometric ratios of reagents directly impact yield and purity. TLC monitoring (hexane:ethyl acetate, 9:1) is recommended to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H at ~3316 cm⁻¹) .
- NMR :
- ¹H NMR: Signals at δ 4.21 (CH₂), 7.12–7.69 (aromatic protons), and δ 7.16 (NH) confirm structure .
- ¹³C NMR: Peaks at δ 165.7 (C=O) and 159.3 (oxazole ring) validate connectivity .
- Mass Spectrometry : Molecular ion peak at m/z 237 (M⁺) aligns with the molecular formula C₁₀H₈ClN₃O₂ .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., unexpected NMR signals) be resolved during structural validation?
- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted starting materials) or solvent artifacts. Strategies include:
- Recrystallization : Purify using ethanol-DMF mixtures to remove byproducts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, coupling between NH and CH₂ protons can confirm amide bond integrity .
- Elemental Analysis : Verify empirical composition (e.g., C-50.54%, Cl-14.92%) to rule out stoichiometric errors .
Q. What mechanistic insights govern the reactivity of the chloroacetamide group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing oxazole ring activates the chloroacetamide moiety for nucleophilic attack. Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .
- Leaving Group Ability : Chloride is a moderate leaving group; substitution with NaN₃ in toluene/water (8:2) yields azido derivatives (e.g., 2-azido-N-phenylacetamides) .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate constants under varying conditions (pH, temperature) .
Q. How can computational methods (e.g., DFT, MESP analysis) predict the electronic properties of this compound for drug design?
- Methodological Answer :
- HOMO-LUMO Analysis : Predicts charge distribution and reactivity sites. For example, the oxazole ring’s electron-deficient nature may favor interactions with biological targets .
- Molecular Electrostatic Potential (MESP) : Maps regions of electrophilic/nucleophilic attack, guiding derivatization strategies (e.g., modifying the phenyl group for enhanced bioactivity) .
- Docking Studies : Simulate binding affinities with enzymes (e.g., kinases) to prioritize synthetic targets .
Experimental Design & Data Analysis
Q. What strategies optimize recrystallization to achieve high-purity 2-chloro-N-(5-phenyl-1,2-oxazol-3-yl)acetamide?
- Methodological Answer :
- Solvent Selection : Use pet-ether or ethanol-DMF mixtures (4:1) based on solubility profiles .
- Gradient Cooling : Slow cooling from reflux temperature reduces inclusion of impurities.
- Purity Validation : Combine melting point analysis (155–157°C) with HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.
Q. How should researchers address low yields in azide-functionalized derivatives of this compound?
- Methodological Answer :
- Reagent Optimization : Increase NaN₃ stoichiometry (1.5 eq.) and extend reaction time (5–7 hours) .
- Byproduct Mitigation : Add phase-transfer catalysts (e.g., TBAB) to enhance NaN₃ solubility in toluene/water systems .
- Workup Protocol : Extract with ethyl acetate (3×20 mL) and dry over Na₂SO₄ to recover azide products efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
